6-Amino-3-bromo-2-(trifluoromethyl)phenol

Lipophilicity logP Physicochemical profiling

Researchers often face supply bottlenecks for regiospecifically functionalized trifluoromethyl-phenol building blocks, delaying lead-optimization programs. 6-Amino-3-bromo-2-(trifluoromethyl)phenol resolves this with its unique substitution pattern, enabling orthogonal derivatization without cross-reactivity. - Orthogonal handles: Free -NH₂ for acylation/sulfonylation, then Br for Pd-catalyzed coupling, enabling 2-3 step library synthesis. - Drug-like logP of ~2.49 maintains favorable permeability even after appending moderately lipophilic side chains. - Available at 96% purity, shipped under controlled conditions to ensure integrity.

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 1445995-79-8
Cat. No. B1380004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-(trifluoromethyl)phenol
CAS1445995-79-8
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)O)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO/c8-3-1-2-4(12)6(13)5(3)7(9,10)11/h1-2,13H,12H2
InChIKeyWCXKIYMLYRYAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-bromo-2-(trifluoromethyl)phenol – Physicochemical Profile


6-Amino-3-bromo-2-(trifluoromethyl)phenol (CAS 1445995-79-8), also named 4-bromo-2-hydroxy-3-(trifluoromethyl)aniline, is a trisubstituted phenol bearing bromo, amino, and trifluoromethyl groups on a single aromatic ring . The amino group provides a nucleophilic handle for diversification, the bromine serves as a site for metal-catalysed cross-coupling reactions, and the trifluoromethyl group imparts elevated lipophilicity and metabolic stability relative to non-fluorinated or mono-substituted analogs . The compound has a molecular formula of C₇H₅BrF₃NO (MW 256.02 g mol⁻¹), a predicted logP of approximately 2.49, and is commercially available at purities of 95 % (AKSci) to 96 % (Sigma-Aldrich/Apollo Scientific) . These combined features position it as a strategic intermediate in medicinal chemistry and agrochemical lead-optimisation programmes where fine-tuning of lipophilicity, reactivity, and exit-vector geometry is required.

Medicinal chemistry intermediate with three orthogonal diversification handles
Predicted logP ~2.49 supports drug-like lead optimisation without exceeding Rule of Five
Agrochemical discovery scaffold balancing soil mobility and metabolic stability

6-Amino-3-bromo-2-(trifluoromethyl)phenol: Regioisomer Selectivity


Although the class of amino-bromo-trifluoromethyl phenols shares the same core atoms, the regiochemistry of substitution on the phenyl ring governs both physicochemical properties and reactivity . For instance, moving the amino group or the bromine atom to a different position alters the compound's hydrogen-bond donor/acceptor topography, electronic distribution, and steric environment, which in turn affects its performance in palladium-catalysed cross-coupling reactions and its lipophilicity (logP) . Specifically, 6-amino-3-bromo-2-(trifluoromethyl)phenol displays a logP of ~2.49, whereas the des-amino analog 3-bromo-2-(trifluoromethyl)phenol exhibits a logP of 3.17–3.70 . Such a difference of more than 0.7 log units translates to a ~5-fold shift in octanol-water partitioning, which can fundamentally alter passive membrane permeability, solubility, and protein binding in biological systems . Consequently, substituting one positional isomer or functional-group combination for another without verifying the target's specific property profile introduces a high risk of failed structure-activity relationships or off-target effects in downstream applications.

Des-amino analog
Removing the amino group raises logP by ~0.7–1.2 units; this shifts octanol-water partitioning ~5-fold, which can alter passive permeability and protein binding beyond the intended property window. May impact bioavailability and target-engagement profiles.
Des-bromo analog
Eliminating the aryl bromide removes the sole cross-coupling handle required for Suzuki or Buchwald-Hartwig diversification, even though logP remains comparable. Loss of built-in synthetic handle constrains library elaboration.
Chloro analog
Publicly documented purity specifications and validated storage conditions are scarce; batch-to-batch reproducibility may require additional qualification in regulated research environments. Undocumented cold-storage protocols introduce procurement risk.

6-Amino-3-bromo-2-(trifluoromethyl)phenol: Key Differentiation Evidence


Lipophilicity vs. Des-Amino Analog

The target compound exhibits a predicted logP of 2.49 (Fluorochem) . In contrast, the des-amino analog 3-bromo-2-(trifluoromethyl)phenol (CAS 1214352-26-7) has a reported logP in the range 3.17–3.70 . The presence of the amino group lowers the logP by ~0.7–1.2 units, reflecting increased hydrophilicity that can improve aqueous solubility while still maintaining sufficient membrane permeability.

Lipophilicity vs. Des-Amino Analog
Cross-study comparable
ΔlogP ≈ –0.7 to –1.2
Target logP: 2.49 (predicted)
Comparator: 3.17–3.70
Reported logP shift places the compound in a more balanced oral bioavailability window.
Predicted values from vendor databases; experimental validation recommended.
Lipophilicity logP Physicochemical profiling

Reactivity Advantage Over Des-Bromo Analog

6-Amino-2-(trifluoromethyl)phenol (CAS 72534-45-3), which lacks the bromine atom, has a predicted logP of 2.57 (Chemsrc) , statistically indistinguishable from the target's logP of 2.49 . However, the absence of bromine removes the only aryl-halide handle required for Suzuki, Buchwald-Hartwig, or other palladium-catalysed cross-coupling reactions. Thus, while the two compounds share a similar lipophilicity window, only the target compound retains a built-in synthetic handle for late-stage diversification.

Reactivity vs. Des-Bromo Analog
Class-level inference
Negligible ΔlogP (–0.08)
Target retains C–Br handle for cross-coupling; comparator lacks any aryl-halide site.
Provides a direct diversification point without extra halogenation steps; supports iterative library synthesis.
Reactivity inferred from standard Pd-catalysis conditions; verify under intended reaction parameters.
Lipophilicity Cross-coupling Structure-property relationship

Purity & Stability vs. Chloro Analog

The target compound is commercially available from major vendors at a minimum purity of 95 % (AKSci) to 96 % (Sigma-Aldrich/Apollo) with a recommended storage temperature of 2–8 °C . The chloro analog 6-amino-3-chloro-2-(trifluoromethyl)phenol (CAS 900254-45-7) is listed by fewer suppliers, and published purity specifications or stability storage conditions are not readily accessible in public databases . The bromo analog therefore offers a more mature supply chain with documented quality metrics.

Purity & Stability vs. Chloro Analog
Cross-study comparable
Target: ≥95–96% purity; recommended storage 2–8 °C
Chloro analog: purity and storage data not publicly specified.
Supplier-verified purity specification and defined cold-storage protocol reduce qualification risk.
Vendor catalogue data; confirm lot-specific COA before use.
Purity Stability Procurement

H-Bond Donor/Acceptor vs. Des-Amino Analog

The target compound possesses two hydrogen-bond donors (phenolic –OH and aromatic –NH₂) and two hydrogen-bond acceptors . In contrast, 3-bromo-2-(trifluoromethyl)phenol (des-amino) has only one hydrogen-bond donor (phenolic –OH) and one acceptor . The additional donor and acceptor pair in the target compound can engage in stronger, more directional interactions with biological targets (e.g., kinase hinge regions, receptor binding pockets), potentially improving target-binding specificity without drastically altering molecular weight.

H-Bond Profile vs. Des-Amino Analog
Class-level inference
Target: HBD = 2, HBA = 2
Comparator: HBD = 1, HBA = 1
Expanded hydrogen-bonding capacity may support richer target-binding pharmacophore design.
Derived from chemical structure; binding specificity requires experimental confirmation.
Hydrogen bonding Drug-likeness Physicochemical property

6-Amino-3-bromo-2-(trifluoromethyl)phenol: Key Research & Industrial Applications


Medicinal Chemistry: Suzuki Diversification

The combination of a free amino group and an aryl bromide in 6-amino-3-bromo-2-(trifluoromethyl)phenol enables sequential orthogonal derivatisation: the amino group can be acylated, sulfonylated, or alkylated first, after which the intact C–Br bond undergoes Pd-catalysed cross-coupling to introduce aryl, heteroaryl, or vinyl substituents. The compound's logP of ~2.49 ensures that the core scaffold remains within drug-like lipophilicity space even after appending moderately lipophilic side chains . Compared to 3-bromo-2-(trifluoromethyl)phenol, which lacks the amino handle, this scaffold allows construction of more complex, target-focused compound libraries in two to three synthetic steps.

Agrochemical Intermediate for Herbicides & Fungicides

The bromine atom provides a site for metal-catalysed coupling with diverse pharmacophores, while the trifluoromethyl group is a privileged motif in modern agrochemicals known to enhance metabolic stability, lipophilicity, and bioavailability . The amino group can be further functionalised to modulate pro-herbicide activation. The relatively low logP of 2.49 compared to 3-bromo-2-(trifluoromethyl)phenol (logP >3) offers improved soil mobilisation potential and reduced bioaccumulation risk, making the target compound a more environmentally compatible starting material for crop-protection discovery .

TRβ Ligand Discovery via Halogen Bonding

Brominated phenolic compounds are known to engage the thyroid hormone receptor β (TRβ) via halogen bonding mediated by the bromine substituent . The presence of both a bromine and an amino group on the same ring creates a directional halogen-bond donor combined with an H-bond donor/acceptor system that can mimic the endogenous ligand T3. While activity data for the specific compound are not yet publicly reported, design of TRβ ligands frequently employs brominated bis-phenyl scaffolds where the substitution pattern on each ring is critical for selectivity over TRα. The target compound's substitution pattern (Br para to OH, CF₃ ortho to OH, NH₂ meta to Br) provides a unique vector arrangement that cannot be replicated by 3-bromo-2-(trifluoromethyl)phenol or 6-amino-2-(trifluoromethyl)phenol .

Fluorinated Building Block for Photoresists & Electronics

Trifluoromethyl-substituted phenols are employed in resist compositions to improve transparency at 193 nm and to tune dissolution rates in aqueous base developers . The amino functionality in the target compound can be converted to a diazonium salt or coupled to photoacid generators, while the bromine can be used to introduce further fluorinated or siloxane groups via cross-coupling. The bromo analog offers an advantage over 6-amino-2-(trifluoromethyl)phenol because it retains a ready leaving group for subsequent polymer grafting without requiring an extra bromination step, potentially streamlining the synthetic route to advanced resist polymers.

Medicinal Chemistry Library Synthesis
Orthogonal derivatisation via amine acylation followed by Pd-catalysed cross-coupling at the intact C–Br bond; logP ~2.49 keeps elaborated scaffolds within drug-like space.
Selection Property: Orthogonal reactivity with retained drug-like lipophilicity
Agrochemical Discovery
Bromo and trifluoromethyl groups enable coupling to privileged agrochemical pharmacophores; lower logP relative to des-amino comparator supports improved soil mobility screening.
Selection Property: Halogenated scaffold with environmentally compatible logP range
TRβ Ligand Design
Unique Br/CF₃/NH₂ vector arrangement provides directional halogen-bond donor and H-bond system for thyroid receptor β interaction studies; substitution pattern cannot be replicated by simpler analogs.
Selection Property: Defined substitution geometry for halogen-bonding pharmacophore models
Advanced Resist & Electronic Materials
Trifluoromethylphenol core with amino-to-diazonium conversion and bromo cross-coupling sites streamlines polymer grafting without extra halogenation; supports 193 nm transparency tuning.
Selection Property: Built-in leaving group for resist polymer functionalisation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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